
3,6,7-Benzofurantriol, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Benzofurantriol, triacetate: is a chemical compound with the molecular formula C14H12O7 It is a derivative of benzofuran, a heterocyclic organic compound This compound is characterized by the presence of three hydroxyl groups at positions 3, 6, and 7 of the benzofuran ring, which are acetylated to form triacetate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Benzofurantriol, triacetate typically involves the acetylation of 3,6,7-benzofurantriol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants at elevated temperatures to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,7-Benzofurantriol, triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triacetate esters back to the corresponding hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed:
Oxidation: Formation of benzofuranquinones.
Reduction: Regeneration of 3,6,7-benzofurantriol.
Substitution: Formation of benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,6,7-Benzofurantriol, triacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, the compound is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anti-cancer, or anti-viral activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may be utilized in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,6,7-Benzofurantriol, triacetate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biological processes and exerting therapeutic effects.
Comparación Con Compuestos Similares
3,6,7-Benzofurantriol: The non-acetylated form of the compound, which has free hydroxyl groups.
3,6,7-Benzofurantriol, trimethyl ether: A derivative where the hydroxyl groups are methylated instead of acetylated.
3,6,7-Benzofurantriol, tribenzoate: A derivative where the hydroxyl groups are esterified with benzoic acid.
Uniqueness: 3,6,7-Benzofurantriol, triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. The acetyl groups increase the compound’s lipophilicity, enhancing its solubility in organic solvents and potentially improving its bioavailability in biological systems. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
68123-31-9 |
|---|---|
Fórmula molecular |
C14H12O7 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
(3,7-diacetyloxy-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-11-5-4-10-12(20-8(2)16)6-18-13(10)14(11)21-9(3)17/h4-6H,1-3H3 |
Clave InChI |
YHHAGKFFIBSYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C(=CO2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



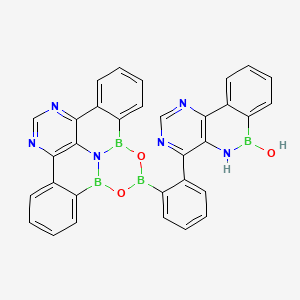
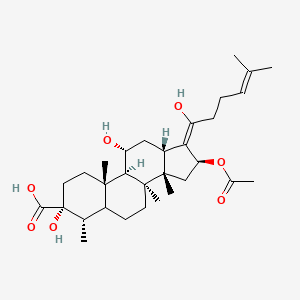



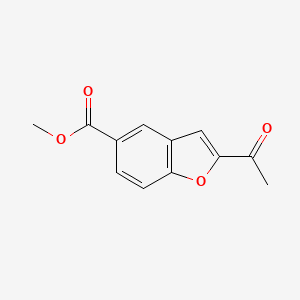
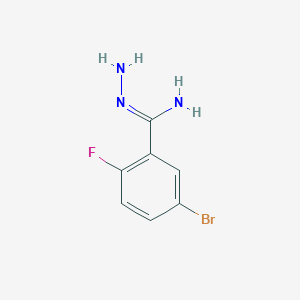


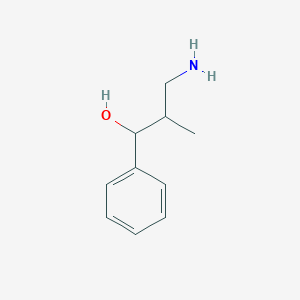

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
